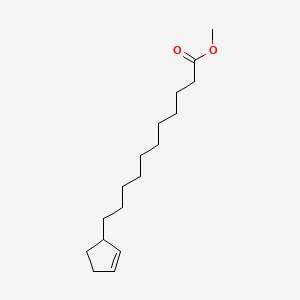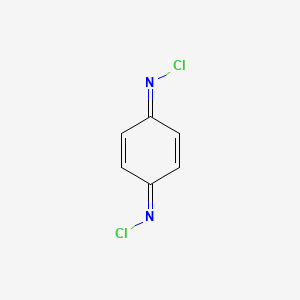
Isobutoxymethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutoxymethanol, also known as 2-Methylpropyloxymethanol, is a chemical compound with the molecular formula C5H12O2 and a molar mass of 104.15 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isobutyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of advanced distillation techniques ensures the removal of impurities and the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Isobutoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutoxyformaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to isobutyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Isobutoxyformaldehyde
Reduction: Isobutyl alcohol
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of isobutoxymethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Methoxymethanol: Similar in structure but with a methoxy group instead of an isobutoxy group.
Ethoxymethanol: Contains an ethoxy group instead of an isobutoxy group.
Propoxymethanol: Contains a propoxy group instead of an isobutoxy group
Uniqueness
Isobutoxymethanol is unique due to its branched isobutoxy group, which imparts different chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and other physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
3085-36-7 |
|---|---|
Fórmula molecular |
C5H12O2 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
2-methylpropoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-7-4-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
QONBKISCDWCHKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)





![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)

